

An In-depth Technical Guide to the Fundamental Chemical Properties of n-Decane

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Compound of Interest

Compound Name: Decane

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Introduction

n-Decane (C₁₀H₂₂), a straight-chain alkane, is a colorless, flammable liquid and a component of gasoline and kerosene.[1] Its well-defined and relatively simple chemical structure makes it a valuable compound in various scientific and industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its fundamental chemical and physical properties is crucial for its use as a nonpolar solvent, a reference standard in chromatography, and in studies of hydrocarbon behavior. This guide provides a comprehensive overview of the core physicochemical properties of **n-decane**, detailed experimental protocols for their determination, and a visualization of its physical state transitions.

Core Physicochemical Properties of n-Decane

The fundamental properties of **n-decane** are summarized in the tables below, providing a clear and concise reference for laboratory and research applications.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂	[1][2]
Molar Mass	142.28 g/mol	[2]
Appearance	Colorless liquid	[2]
Odor	Gasoline-like	[2]
Density	0.730 g/cm ³ at 20°C	[1]
Melting Point	-29.7 °C	[2][3]
Boiling Point	174.1 °C	[2][3]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Soluble in non-polar solvents (e.g., ether, benzene)	[4]
Viscosity	0.92 mPa·s at 20°C	[5]
Surface Tension	23.83 mN/m at 20°C	[6]
Vapor Density	4.9 (air = 1)	[7]
Vapor Pressure	1 mmHg at 16.5 °C	[7]

Safety and Flammability Properties

Property	Value	Reference
Flash Point	46 °C (115 °F)	[1][8]
Autoignition Temperature	210 °C (410 °F)	[1]
Explosive Limits in Air	0.8 - 5.4 % by volume	[9][10]
Heat of Combustion	-6778.29 kJ/mol at 25 °C	[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **n-decane** are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **n-decane** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **n-decane** sample is solid by cooling it below its melting point. A small amount of the solid sample is finely ground using a mortar and pestle.
- **Capillary Loading:** A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the sealed end.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- **Heating:** The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

- Reporting: The melting point is reported as a range of these two temperatures. For a pure substance like n-**decane**, this range should be narrow (typically $\leq 1^{\circ}\text{C}$).

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of n-**decane** equals the atmospheric pressure.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer (calibrated)
- Heating mantle
- Boiling chips

Procedure:

- Apparatus Assembly: A distillation apparatus is assembled with the distillation flask containing the n-**decane** sample and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
- Heating: The flask is gently heated using a heating mantle.
- Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature will stabilize at the boiling point of the liquid.
- Data Recording: The stable temperature reading on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

- Correction: If the atmospheric pressure is not 760 mmHg, a correction can be applied to determine the normal boiling point.

Determination of Density (ASTM D4052)

Objective: To determine the density of n-**decane** using a digital density meter.

Apparatus:

- Digital density meter with an oscillating U-tube.[\[11\]](#)
- Thermostatically controlled bath.
- Syringes for sample injection.

Procedure:

- Calibration: The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at the desired measurement temperature.[\[11\]](#)
- Sample Preparation: The n-**decane** sample is brought to the measurement temperature and checked to be free of air bubbles.
- Measurement: A small volume of the n-**decane** sample is injected into the oscillating U-tube of the density meter.[\[11\]](#) The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
- Data Recording: The instrument provides a direct reading of the density. Multiple readings are taken to ensure consistency.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of n-**decane** by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[\[1\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type).

- Constant temperature bath.
- Timer.

Procedure:

- Temperature Control: The viscometer is placed in a constant temperature bath until the sample has reached the test temperature.[\[4\]](#)
- Sample Loading: The n-**decane** sample is introduced into the viscometer.
- Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[\[12\]](#)
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): $\nu = C \times t$.[\[4\]](#)
- Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: $\eta = \nu \times \rho$.[\[1\]](#)

Determination of Flash Point (ASTM D92 - Cleveland Open Cup Method)

Objective: To determine the lowest temperature at which the vapors of n-**decane** will ignite when an ignition source is passed over it.[\[13\]](#)

Apparatus:

- Cleveland open cup apparatus, consisting of a brass test cup, heating plate, and a test flame applicator.[\[13\]](#)
- Thermometer.

Procedure:

- Sample Preparation: The test cup is filled with the n-**decane** sample to a specified level.[\[13\]](#)
- Heating: The sample is heated at a controlled rate.[\[13\]](#)

- Ignition Test: A small test flame is passed across the top of the cup at regular temperature intervals.[\[13\]](#)
- Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to flash (ignite momentarily).[\[14\]](#)

Determination of Autoignition Temperature (ASTM E659)

Objective: To determine the lowest temperature at which n-**decane** will spontaneously ignite in air without an external ignition source.[\[3\]](#)

Apparatus:

- A uniformly heated borosilicate glass flask.[\[3\]](#)
- Temperature-controlled furnace.
- Syringe for sample injection.
- Thermocouples for temperature measurement.

Procedure:

- Apparatus Setup: The flask is placed in the furnace and heated to a predetermined temperature.[\[15\]](#)
- Sample Injection: A small, measured volume of the n-**decane** is injected into the heated flask.[\[15\]](#)
- Observation: A visual observation is made for ignition, which is indicated by a flame or an explosion. The time delay to ignition is also recorded.
- Temperature Variation: The test is repeated at different temperatures, narrowing down the range until the lowest temperature at which autoignition occurs is determined.[\[15\]](#)

Determination of Surface Tension (ASTM D971 - Ring Method)

Objective: To measure the interfacial tension of n-**decane** against water, which provides information about its surface tension in a non-equilibrium state.[2]

Apparatus:

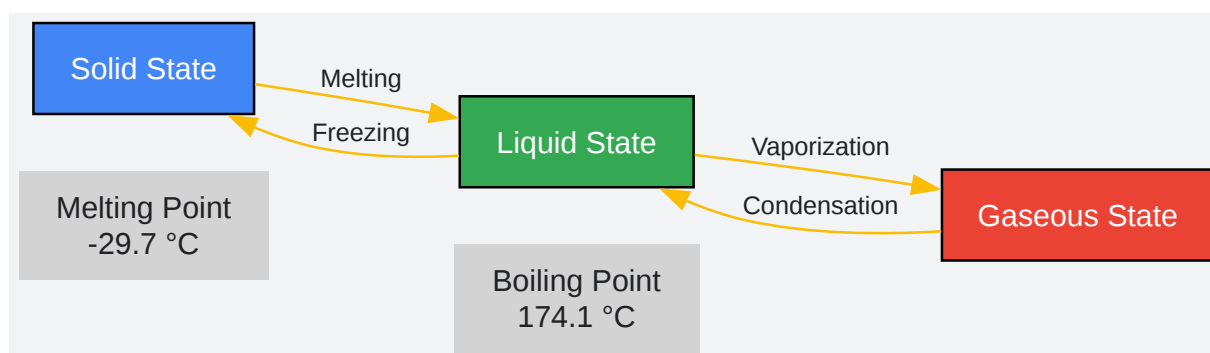
- Tensiometer.
- Platinum ring.[8]
- Sample vessel.

Procedure:

- Apparatus and Sample Preparation: The platinum ring and sample vessel are thoroughly cleaned. A layer of distilled water is placed in the vessel, and the n-**decane** is carefully layered on top.
- Measurement: The platinum ring is immersed in the water phase and then slowly pulled upwards through the interface.[16] The force required to detach the ring from the liquid interface is measured by the tensiometer.
- Calculation: The interfacial tension is calculated from the measured force, the dimensions of the ring, and a correction factor.[8]

Visualizing Physical States of n-Decane

The following diagram illustrates the relationship between the physical state of n-**decane** and temperature at standard atmospheric pressure.



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